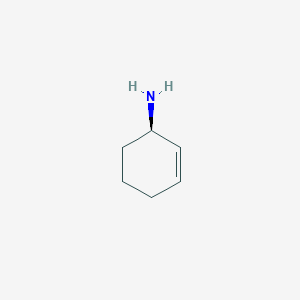
(R)-Cyclohex-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclohex-2-en-1-amine is an organic compound characterized by a cyclohexene ring with an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohex-2-en-1-amine typically involves the reduction of cyclohex-2-en-1-one using a chiral amine as a catalyst. One common method is the asymmetric hydrogenation of cyclohex-2-en-1-one in the presence of a chiral rhodium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of ®-Cyclohex-2-en-1-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process generally includes the hydrogenation of cyclohex-2-en-1-one using a chiral catalyst, followed by purification steps such as distillation or crystallization to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Cyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-Cyclohex-2-en-1-amine can yield cyclohexylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or neutral pH, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditions: basic or neutral pH, room temperature to moderate heating.
Major Products:
Oxidation: Cyclohex-2-en-1-one
Reduction: Cyclohexylamine
Substitution: N-alkylated or N-acylated cyclohex-2-en-1-amine derivatives
Scientific Research Applications
®-Cyclohex-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-Cyclohex-2-en-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the double bond in the ring.
Cyclohex-2-en-1-one: Similar structure but contains a carbonyl group instead of an amine group.
N-alkylated cyclohex-2-en-1-amines: Derivatives with alkyl groups attached to the nitrogen atom.
Uniqueness: ®-Cyclohex-2-en-1-amine is unique due to its chiral nature and the presence of both an amine group and a double bond in the cyclohexene ring. This combination of features makes it a valuable compound for asymmetric synthesis and chiral catalysis.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R)-cyclohex-2-en-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2/t6-/m0/s1 |
InChI Key |
ACYMGUSQXQEHGA-LURJTMIESA-N |
Isomeric SMILES |
C1CC=C[C@@H](C1)N |
Canonical SMILES |
C1CC=CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















